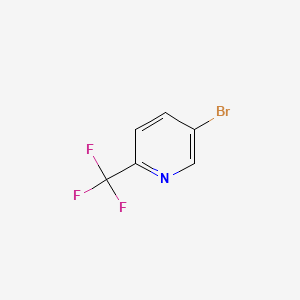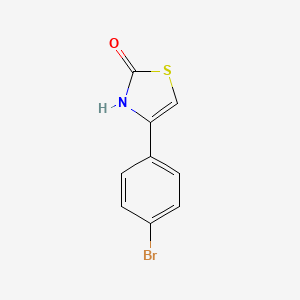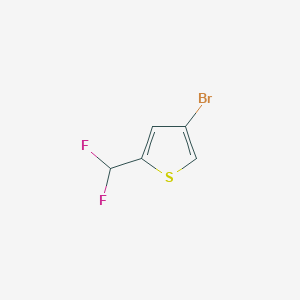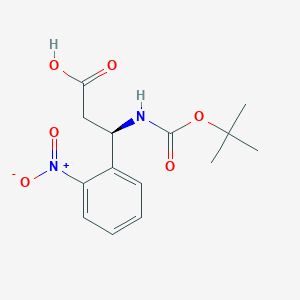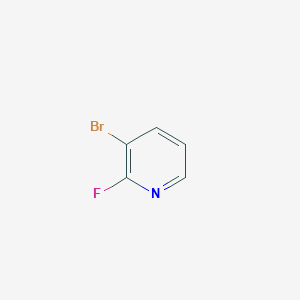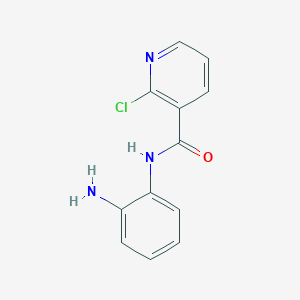
6-Brombenzothiazol
Übersicht
Beschreibung
6-Bromobenzothiazole is a compound that is structurally related to benzothiazoles, a class of heterocyclic aromatic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom on the benzothiazole ring can significantly alter the chemical and physical properties of the molecule and can be utilized in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of benzothiazole derivatives, including those with bromine substituents, can be achieved through several methods. One approach involves the reaction of molecular bromine with arylthioureas to produce 2-aminobenzothiazoles, a reaction known as the Hugerschoff reaction. A stable, crystalline organic ammonium tribromide, benzyltrimethylammonium tribromide, has been utilized as an alternative electrophilic bromine source, allowing for better control over the stoichiometry and minimizing aromatic bromination caused by excess reagent . Another method includes a CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamide with selenium/sulfur powder to synthesize benzo[d]isothiazole . Additionally, regiospecific synthesis techniques have been developed to create substituted 2-arylbenzothiazoles, utilizing a bromine atom ortho to the anilido nitrogen to direct cyclization .
Molecular Structure Analysis
The molecular structure of bromobenzothiazole derivatives has been characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been determined using X-ray single-crystal analysis and compared with theoretical models using Hartree–Fock and density functional theory . Similarly, the crystal structures of substituted amidino-benzothiazoles have been determined, revealing the orientation of the amidino moiety with respect to the benzothiazole ring and the formation of three-dimensional networks through intermolecular hydrogen bonds .
Chemical Reactions Analysis
Bromobenzothiazole derivatives participate in various chemical reactions due to the presence of the bromine atom, which can act as a reactive site for further functionalization. For example, the CuBr2-catalyzed annulation mentioned earlier leads to the formation of benzo[d]isothiazole, which can be further converted into N-aryl indoles via rhodium(III)-catalyzed ortho C-H activation . The reactivity of these compounds can be influenced by the electronic effects of different substituents, as seen in the synthesis of 6-amino-2-phenylbenzothiazole derivatives, where nitro derivatives were reduced to amino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzothiazole derivatives are influenced by the pattern of substitution on the benzene ring. For instance, the solubility of halogenated benzotriazoles, which are structurally similar to benzothiazoles, decreases with an increase in the number of bromine atoms, and this is modulated by the pattern of substitution . The physicochemical properties, such as solubility and pKa values, are directly related to the electronic effects of different sites of substitution . Additionally, the synthesis and characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole have provided insights into its molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . The antimicrobial, antioxidant, and enzyme inhibition activities of 2-amino-6-methylbenzothiazole and its metal complexes have also been studied, indicating that the biological activities of the ligand are enhanced upon complexation with metal ions .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
6-Brombenzothiazol ist eine organische Verbindung, die häufig bei der Synthese verschiedener anderer chemischer Verbindungen verwendet wird . Es dient als Baustein bei der Herstellung einer Vielzahl von Substanzen und trägt seine Benzothiazolringstruktur zum Endprodukt bei .
Entwicklung von Pharmazeutika
this compound kann bei der Entwicklung von Pharmazeutika eingesetzt werden . Seine einzigartige Struktur kann zur biologischen Aktivität von Arzneimittelmolekülen beitragen, und sein Bromatom kann als Handhabe für eine weitere Funktionalisierung verwendet werden .
Materialwissenschaften
In der Materialwissenschaft kann this compound bei der Synthese neuer Materialien eingesetzt werden . Seine aromatische Ringstruktur kann zu den Eigenschaften dieser Materialien beitragen, wie z. B. ihre Stabilität, Steifigkeit und elektronischen Eigenschaften .
Korrosionsschutz
this compound wurde als Korrosionsinhibitor für Kupfer in Schwefelsäure untersucht . Dies macht es möglicherweise nützlich in Industrien, in denen Metallteile korrosiven Umgebungen ausgesetzt sind .
Farbstoff- und Pigmentsynthese
this compound kann bei der Synthese von Farbstoffen und Pigmenten verwendet werden . Der Benzothiazolring kann zur Farbe dieser Substanzen beitragen, und das Bromatom kann verwendet werden, um andere Gruppen zu binden, die die Farbe verändern .
Forschung und Entwicklung
Als relativ einfache Verbindung mit einer einzigartigen Struktur ist this compound nützlich in Forschung und Entwicklung . Es kann verwendet werden, um chemische Reaktionen zu untersuchen, neue Synthesemethoden zu testen und neue Anwendungen zu entwickeln .
Wirkmechanismus
Target of Action
6-Bromobenzothiazole, a derivative of benzothiazole, has been found to exhibit a wide range of biological activities. The primary targets of this compound include various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with these targets, inhibiting their function and leading to changes in cellular processes. For instance, it has been reported that benzothiazole derivatives display antibacterial activity by inhibiting these enzymes . The exact mode of interaction between 6-Bromobenzothiazole and its targets is still under investigation.
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, essential components of DNA and RNA. Similarly, the inhibition of DNA gyrase prevents bacterial DNA replication, leading to cell death .
Pharmacokinetics
It’s known that the compound can act as a corrosion inhibitor for copper in sulfuric acid, suggesting that it may have interesting chemical properties that could influence its bioavailability .
Result of Action
The result of 6-Bromobenzothiazole’s action is the inhibition of the growth of bacteria, due to the disruption of essential biochemical pathways . In addition, it has been found to have potent urease enzyme inhibition and nitric oxide scavenging activities .
Action Environment
The action of 6-Bromobenzothiazole can be influenced by various environmental factors. For instance, its efficacy as a corrosion inhibitor is affected by the concentration of the compound and the pH of the environment . More research is needed to fully understand how other environmental factors might influence the compound’s biological activity.
Safety and Hazards
Zukünftige Richtungen
Benzothiazoles, including 6-Bromobenzothiazole, continue to be a significant area of research due to their wide range of biological activities and their role in the design of biologically active compounds . The development of synthetic processes for benzothiazoles is one of the most significant challenges facing researchers .
Eigenschaften
IUPAC Name |
6-bromo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOUISWKEOXIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383563 | |
| Record name | 6-Bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53218-26-1 | |
| Record name | 6-Bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 6-Bromobenzothiazole reported in the research?
A1: 6-Bromobenzothiazole and its derivatives have been primarily explored for their use as dye intermediates [, ] and corrosion inhibitors [, ]. For instance, researchers synthesized a series of azo disperse dyes from 6-Bromobenzothiazole, evaluating their performance on polyester fibers []. Simultaneously, studies investigated the efficacy of 6-Bromobenzothiazole as a corrosion inhibitor for copper in sulfuric acid [] and neutral chloride solutions [].
Q2: How effective is 6-Bromobenzothiazole as a corrosion inhibitor, and what mechanism does it employ?
A2: Studies show that 6-Bromobenzothiazole acts as a modest cathodic-type inhibitor, achieving a maximum inhibition efficiency of 94.6% at a 1mM concentration in a 0.5M H2SO4 solution []. It adsorbs onto the copper surface, creating a protective film []. This adsorption process follows the Langmuir adsorption model [, ]. Computational analyses, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, were employed to further elucidate the inhibition mechanism [, ].
Q3: What is the significance of the reaction between 6-Bromobenzothiazole derivatives and metal ions?
A3: Research indicates that derivatives of 6-Bromobenzothiazole, particularly azo dyes derived from it, exhibit color-producing properties upon complexation with specific metal ions [, , , ]. For instance, the compound 3-(6-bromobenzothiazole-2-azo)-2,6-dihydroxybenzoic acid forms colored complexes with various metal ions, including Ni2+, Fe2+, Fe3+, Cu2+, Ag+, Co2+, Pb2+, Cd2+, and Mg2+ [, , ]. This complexation and the resulting color changes are valuable for analytical applications, such as the spectrophotometric determination of metal ions in various samples [, , , ].
Q4: Has 6-Bromobenzothiazole been used in any pharmaceutical applications?
A4: While primarily explored for dyes and corrosion inhibition, one study investigated the use of 6-Bromobenzothiazole as an internal standard in a bioanalytical assay for ZMC1, a novel anticancer drug candidate []. This highlights the potential versatility of 6-Bromobenzothiazole in analytical chemistry within a pharmaceutical context.
Q5: Are there any studies on the environmental impact of 6-Bromobenzothiazole?
A5: The provided research papers primarily focus on synthesis, characterization, and specific applications of 6-Bromobenzothiazole. Currently, there's limited information available regarding its environmental impact and degradation. Further research is needed to assess its ecotoxicological effects and develop appropriate waste management strategies.
Q6: What synthetic routes are commonly employed for the synthesis of 6-Bromobenzothiazole and its derivatives?
A6: Researchers utilize various synthetic strategies for 6-Bromobenzothiazole derivatives. For instance, a regioselective one-pot synthesis of 2-Aryl-6-bromobenzothiazole from arylaldehyde and 2-aminothiophenol using phenyltrimethylammonium tribromide in the presence of a catalytic amount of antimony(III)bromide has been reported []. This approach provides an efficient route to specific 6-Bromobenzothiazole derivatives. Further research focuses on optimizing synthesis to enhance yields and explore alternative synthetic pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


